Gdc-0623

Catalog No.
S548760
CAS No.
1168091-68-6
M.F
C16H14FIN4O3
M. Wt
456.21
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc-0623

CAS Number

1168091-68-6

Product Name

Gdc-0623

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Description

The exact mass of the compound Gdc-0623 is 456.00946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • GDC-0623 inhibits Mitogen-Activated Protein Kinase Kinase 1 (MEK1), an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in relaying signals from the cell surface to the nucleus, ultimately influencing cell growth and division [].
  • By inhibiting MEK1, GDC-0623 disrupts this signaling cascade, potentially leading to the suppression of tumor cell proliferation [].

In Vitro Studies

  • Studies have shown that GDC-0623 effectively inhibits the growth of various cancer cell lines harboring specific mutations, including BRAF V600E and KRAS G13D [, ].
  • These mutations are found in many cancers, including melanoma, colorectal cancer, and lung cancer [].

In Vivo Studies

  • Animal studies have shown promising results for GDC-0623 in shrinking tumors with BRAF mutations [].
  • For instance, one study demonstrated significant tumor growth inhibition in a human colon cancer model harboring the BRAF V600E mutation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

456.00946

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Gdc-0623

Dates

Modify: 2023-08-15
1: Robarge KD, Lee W, Eigenbrot C, Ultsch M, Wiesmann C, Heald R, Price S, Hewitt J, Jackson P, Savy P, Burton B, Choo EF, Pang J, Boggs J, Yang A, Yang X, Baumgardner M. Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4714-23. doi: 10.1016/j.bmcl.2014.08.008. Epub 2014 Aug 15. PubMed PMID: 25193232.
2: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.

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